2-(Propylsulfonyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

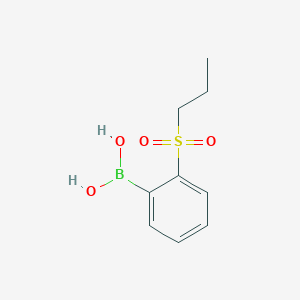

2-(Propylsulfonyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propylsulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylsulfonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with a propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group. The general reaction scheme is as follows:

C6H5B(OH)2+C3H7SO2Cl→C6H4(SO2C3H7)B(OH)2+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, which is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Propylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like toluene.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Sulfide derivatives.

Substitution: Biaryl compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

- Suzuki-Miyaura Coupling Reactions : 2-(Propylsulfonyl)phenylboronic acid serves as a versatile building block in the Suzuki-Miyaura coupling reactions, which are fundamental for forming biaryl compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds using aryl halides | 80-95 |

| Cross-Coupling | Coupling with various nucleophiles to form complex structures | Varies |

Biological Applications

Enzyme Inhibition

- Proteasome Inhibitor : Research indicates that this compound can act as a proteasome inhibitor, which is crucial in cancer therapy. The compound's ability to form reversible covalent bonds with diols enhances its efficacy in inhibiting specific enzymes involved in cancer progression .

Case Study: Cancer Therapy

- A study demonstrated that derivatives of phenylboronic acids, including this compound, showed significant inhibition of lysyl oxidase (LOX) enzymes, which are implicated in tumor growth. This inhibition was assessed through time-dependent studies, confirming the compound's potential in delaying tumor development .

Material Science

Advanced Materials Development

- Polymer Synthesis : The unique properties of this compound allow it to be incorporated into polymers for various applications, including drug delivery systems and biosensors. Its interaction with diols makes it suitable for creating stimuli-responsive materials that can release drugs in a controlled manner .

Table 2: Applications of Polymers Containing Boronic Acids

| Application | Description |

|---|---|

| Drug Delivery | Controlled release systems utilizing boronate ester formation |

| Biosensors | Glucose sensors based on reversible binding with sugars |

| Tissue Engineering | Scaffolds that respond to physiological changes |

Industrial Applications

Production of Sensors

Mecanismo De Acción

The mechanism of action of 2-(Propylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of the enzyme, thereby blocking its activity. The boronic acid group interacts with the hydroxyl groups of the target molecule, forming a stable complex that can be reversed under specific conditions .

Comparación Con Compuestos Similares

Phenylboronic acid: Lacks the propylsulfonyl group, making it less versatile in certain applications.

4-(Propylsulfonyl)phenylboronic acid: Similar structure but with the propylsulfonyl group in the para position, which can affect its reactivity and binding properties.

Uniqueness: 2-(Propylsulfonyl)phenylboronic acid is unique due to the ortho position of the propylsulfonyl group, which can influence its steric and electronic properties, making it more suitable for specific applications in organic synthesis and medicinal chemistry.

Actividad Biológica

2-(Propylsulfonyl)phenylboronic acid is a compound belonging to the class of phenylboronic acids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H13O3S

- Molecular Weight : 229.28 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of phenylboronic acids, including this compound. The compound has shown effectiveness against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Bacillus cereus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 32 µg/mL |

The MIC values indicate that this compound exhibits moderate antibacterial and antifungal activity, particularly against Bacillus cereus and Aspergillus niger .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes crucial for microbial survival. Boronic acids can form reversible covalent bonds with the active sites of serine or cysteine residues in enzymes, leading to their inactivation. This interaction is particularly relevant in the context of antibiotic resistance, where traditional antibiotics may fail .

Study on Antibacterial Activity

In a study assessing the antibacterial properties of various phenylboronic acids, this compound was tested against clinical isolates of Escherichia coli and Bacillus cereus. The results demonstrated significant antibacterial activity, with lower MIC values compared to conventional antibiotics like ampicillin. This suggests that derivatives of phenylboronic acids could serve as potential alternatives in treating resistant bacterial infections .

Antifungal Efficacy

Another investigation focused on the antifungal activity of phenylboronic acids against Candida albicans. The study revealed that this compound inhibited fungal growth effectively at higher concentrations. The mechanism was attributed to the disruption of fungal cell wall synthesis, a crucial target for antifungal agents .

Potential Therapeutic Applications

The biological activity exhibited by this compound suggests its potential as a lead compound in drug development. Its ability to inhibit both bacterial and fungal pathogens positions it as a candidate for further research in:

Propiedades

IUPAC Name |

(2-propylsulfonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4S/c1-2-7-15(13,14)9-6-4-3-5-8(9)10(11)12/h3-6,11-12H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNZCMIFELJURP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)CCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.